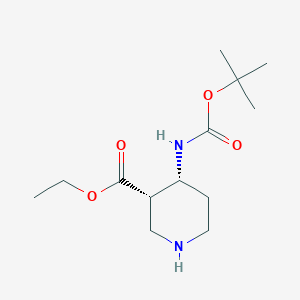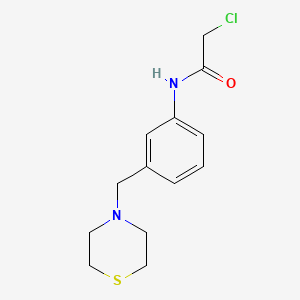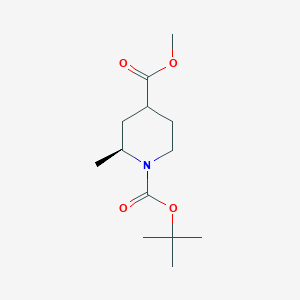
(S)-1-(2-Ethylphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Ethylphenyl)ethanamine is an organic compound with the molecular formula C10H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Ethylphenyl)ethanamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of 2-ethylacetophenone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium. The process is carried out under controlled temperature and pressure to ensure high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to achieve efficient and cost-effective production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
(S)-1-(2-Ethylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or isocyanates are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other functionalized derivatives.
科学的研究の応用
(S)-1-(2-Ethylphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
作用機序
The mechanism by which (S)-1-(2-Ethylphenyl)ethanamine exerts its effects depends on its specific interactions with molecular targets. As an amine, it can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways involved may vary depending on the context of its use, such as in pharmacological or biochemical studies.
類似化合物との比較
Similar Compounds
- (S)-1-(p-Tolyl)ethanamine
- (S)-1-(2,4-Dimethylphenyl)ethanamine
- (S)-1-(4-Ethylphenyl)ethanamine
- (S)-1-(2,6-Dimethylphenyl)ethanamine
Uniqueness
(S)-1-(2-Ethylphenyl)ethanamine is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications.
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
(1S)-1-(2-ethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1 |
InChIキー |
WRFXVXPZOBKNDX-QMMMGPOBSA-N |
異性体SMILES |
CCC1=CC=CC=C1[C@H](C)N |
正規SMILES |
CCC1=CC=CC=C1C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)
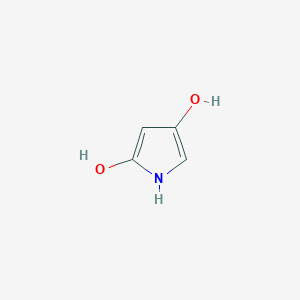
![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
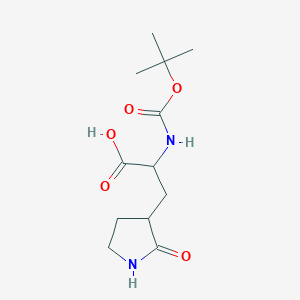
![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
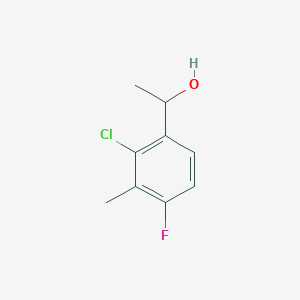
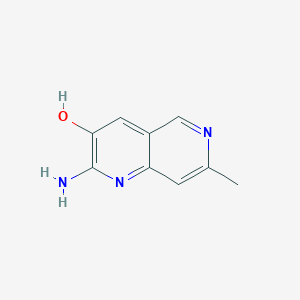
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
